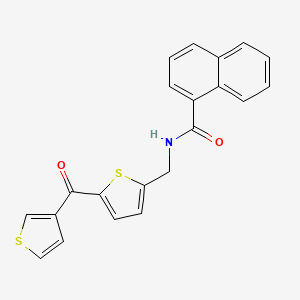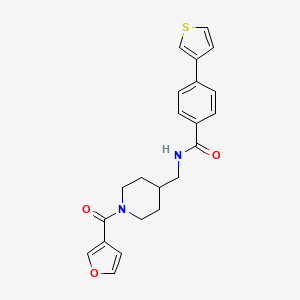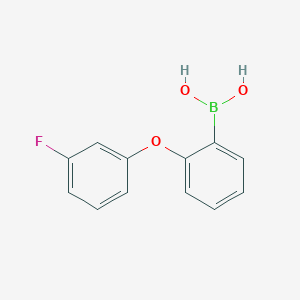
2-(3-Fluorophenoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Fluorophenoxy)phenylboronic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10BFO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 232.02 . The molecular formula is C12H10BFO3 . The structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.02 and a molecular formula of C12H10BFO3 . The density is predicted to be 1.30±0.1 g/cm3, and the boiling point is predicted to be 365.8±52.0 °C .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-Formylphenylboronic acid and its isomeric fluoro derivatives, closely related to 2-(3-Fluorophenoxy)phenylboronic acid, have shown significant antifungal activities against strains like Aspergillus, Fusarium, Penicillium, and Candida. The antifungal potency of these compounds, evaluated through agar diffusion tests and minimum inhibitory concentrations (MICs), highlights their potential in developing new antifungal agents. The tautomeric equilibrium and the position of the fluorine substituent are crucial for their antifungal effectiveness, suggesting that modifications in the fluorophenylboronic acids could lead to compounds with enhanced biological activities (Borys et al., 2019).
Experimental Oncology
Phenylboronic acid and benzoxaborole derivatives, including those with fluoro substituents, have been investigated for their antiproliferative potential in cancer research. These compounds, particularly 2-Fluoro-6-formylphenylboronic acid, exhibited strong cell cycle arrest and induced apoptosis in A2780 ovarian cancer cells. Their specific action on the cell cycle and proapoptotic properties position them as promising candidates for anticancer drug development, underscoring the therapeutic potential of fluorophenylboronic acids in oncology (Psurski et al., 2018).
Non-covalent Protein Labeling
Phenylboronic acids (PBA), including those with fluorophenyl groups, can form stable complexes with amino phenolic N,O-ligands. These complexes have been utilized for non-covalent protein fluorescence labeling, where the complexation enhances the fluorescence of the ligand and increases its affinity to proteins like bovine serum albumin. This application demonstrates the potential of fluorophenylboronic acids in biochemical research for protein labeling and bioconjugation, facilitating studies on protein dynamics and interactions (Martínez-Aguirre et al., 2021).
Glucose Sensing
The sensitivity and selectivity of fluorophenylboronic acids towards glucose have been exploited in the development of fluorescent glucose sensors. These compounds can form complexes with glucose, leading to fluorescence modulation that is highly selective for glucose over other saccharides. This specificity makes fluorophenylboronic acids valuable in the development of non-invasive glucose monitoring technologies, with potential applications in diabetes management (Huang et al., 2013).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 2-(3-Fluorophenoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it likely contributes to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water, the pH of the solution, and the temperature .
Eigenschaften
IUPAC Name |
[2-(3-fluorophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIOTHEMHPDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

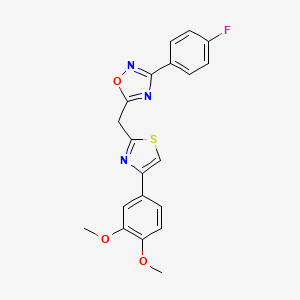
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)
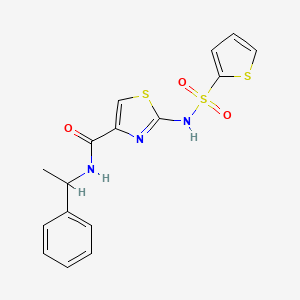
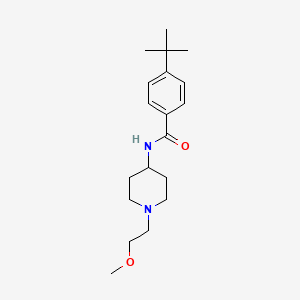
![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2913590.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B2913593.png)
![N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2913594.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2913595.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2913597.png)

![2-(2-methoxyphenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2913601.png)
